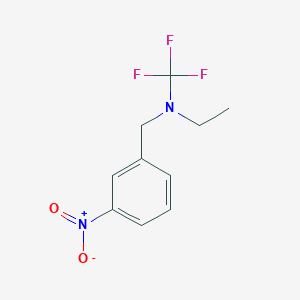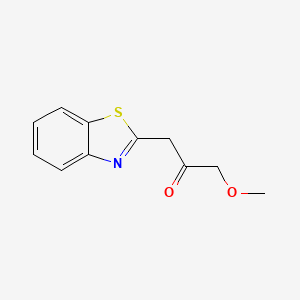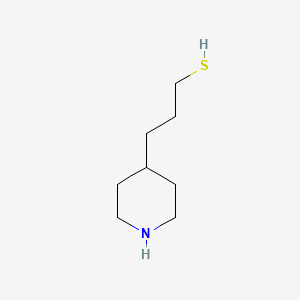
3-(Piperidin-4-yl)propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperidin-4-yl)propane-1-thiol is an organic compound that features a piperidine ring attached to a propane-1-thiol group. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a significant structural motif in many pharmaceuticals and natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)propane-1-thiol can be achieved through several methods. One common approach involves the reaction of piperidine with 3-chloropropane-1-thiol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Piperidine and 3-chloropropane-1-thiol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The piperidine is reacted with 3-chloropropane-1-thiol in a suitable solvent, such as ethanol or methanol, at an elevated temperature.
Product Isolation: The product is isolated by standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Piperidin-4-yl)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic or acidic conditions.
Major Products Formed
Disulfides: Formed by the oxidation of the thiol group.
Thioethers: Formed by nucleophilic substitution reactions.
Sulfonic Acids: Formed by further oxidation of the thiol group.
Wissenschaftliche Forschungsanwendungen
3-(Piperidin-4-yl)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(Piperidin-4-yl)propane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This reactivity can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Piperidin-4-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
3-(Piperidin-4-yl)propane-1-amine: Similar structure but with an amine group instead of a thiol group.
3-(Piperidin-4-yl)propane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thiol group.
Uniqueness
The thiol group can participate in redox reactions and form covalent bonds with biological molecules, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C8H17NS |
|---|---|
Molekulargewicht |
159.29 g/mol |
IUPAC-Name |
3-piperidin-4-ylpropane-1-thiol |
InChI |
InChI=1S/C8H17NS/c10-7-1-2-8-3-5-9-6-4-8/h8-10H,1-7H2 |
InChI-Schlüssel |
NWVRGPIQIDTYEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


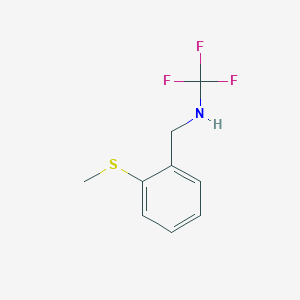

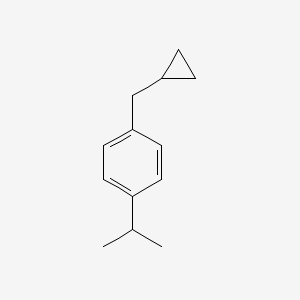
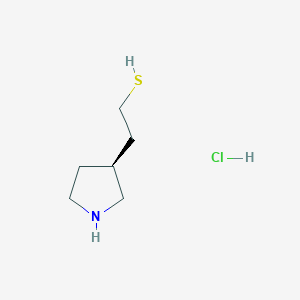


![4H-Pyrazolo[4,5,1-de]pteridine](/img/structure/B13960846.png)
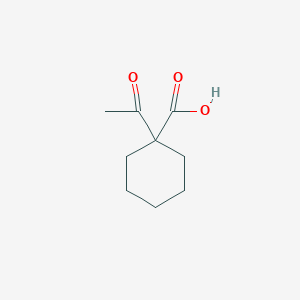
![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)
![3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13960861.png)


